
N-(2-methoxyethyl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-1H-indole-3-carboxamide, also known as MEIC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MEIC is a derivative of indole, a compound that is commonly found in plants and is known for its diverse biological activities. MEIC is a promising compound that has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-1H-indole-3-carboxamide is complex and is not fully understood. However, it is known to interact with certain receptors and enzymes in the body, which can lead to a range of biochemical and physiological effects. N-(2-methoxyethyl)-1H-indole-3-carboxamide has been shown to modulate the activity of serotonin receptors, which are involved in regulating mood, appetite, and sleep. N-(2-methoxyethyl)-1H-indole-3-carboxamide has also been shown to inhibit the activity of certain enzymes, which can lead to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-1H-indole-3-carboxamide has a range of biochemical and physiological effects that make it a valuable tool for researchers. N-(2-methoxyethyl)-1H-indole-3-carboxamide has been shown to modulate the activity of certain receptors and enzymes, which can lead to changes in neurotransmitter levels, inflammation, and oxidative stress. N-(2-methoxyethyl)-1H-indole-3-carboxamide has also been shown to have neuroprotective effects, which make it a promising compound for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyethyl)-1H-indole-3-carboxamide has several advantages as a tool for scientific research. It is a relatively simple compound to synthesize and is readily available. N-(2-methoxyethyl)-1H-indole-3-carboxamide is also stable under a range of conditions, which makes it easy to handle and store. However, there are also limitations to using N-(2-methoxyethyl)-1H-indole-3-carboxamide in lab experiments. N-(2-methoxyethyl)-1H-indole-3-carboxamide has a relatively short half-life, which means that it may not be suitable for long-term studies. Additionally, N-(2-methoxyethyl)-1H-indole-3-carboxamide has a relatively low affinity for certain receptors, which may limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research involving N-(2-methoxyethyl)-1H-indole-3-carboxamide. One area of interest is the development of N-(2-methoxyethyl)-1H-indole-3-carboxamide derivatives that have improved potency and selectivity for certain receptors and enzymes. Another area of interest is the use of N-(2-methoxyethyl)-1H-indole-3-carboxamide as a tool for studying the molecular mechanisms involved in neurodegenerative diseases. N-(2-methoxyethyl)-1H-indole-3-carboxamide has also been shown to have potential as a therapeutic agent, and future research may focus on its use in the treatment of various diseases. Overall, N-(2-methoxyethyl)-1H-indole-3-carboxamide is a promising compound that has the potential to contribute to a range of scientific research areas.
Métodos De Síntesis
N-(2-methoxyethyl)-1H-indole-3-carboxamide can be synthesized through a simple reaction between indole-3-carboxylic acid and 2-methoxyethylamine. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yields and purity of the product. The synthesis of N-(2-methoxyethyl)-1H-indole-3-carboxamide is relatively straightforward and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-1H-indole-3-carboxamide has been shown to have a range of applications in scientific research. One of the primary uses of N-(2-methoxyethyl)-1H-indole-3-carboxamide is as a tool for studying the mechanisms of action of various compounds. N-(2-methoxyethyl)-1H-indole-3-carboxamide has been shown to modulate the activity of certain receptors and enzymes, which makes it a valuable tool for investigating the molecular pathways involved in various biological processes.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-7-6-13-12(15)10-8-14-11-5-3-2-4-9(10)11/h2-5,8,14H,6-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCVJEHPGOYKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-1H-indole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6079760.png)
![2-{1-(4-methylbenzyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6079768.png)
![2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6079769.png)
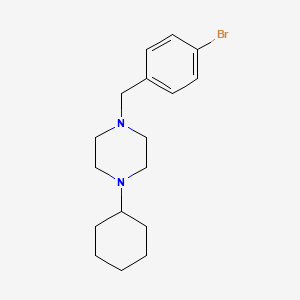
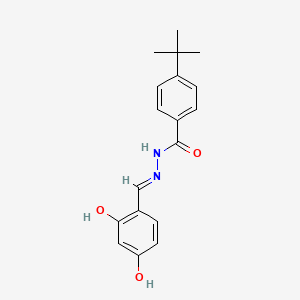
![2-[(3-{[(4-iodophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6079791.png)
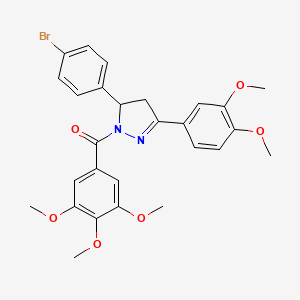
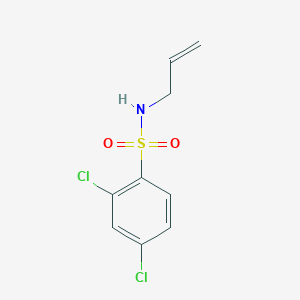
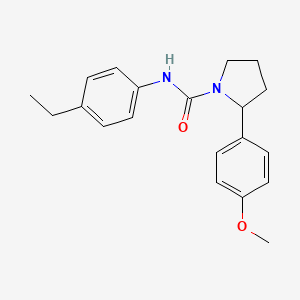
![1-{2-hydroxy-3-[2-methoxy-4-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6079810.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B6079814.png)
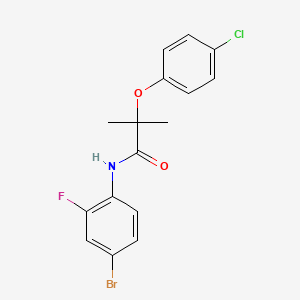
![1-(4-chlorophenyl)-N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6079849.png)
![5-{1-[3-(1H-benzimidazol-2-yl)propanoyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6079861.png)